molecular formula C15H28O2 B14603607 Ethyl 3-methyldodec-2-enoate CAS No. 60437-05-0

Ethyl 3-methyldodec-2-enoate

Cat. No.: B14603607
CAS No.: 60437-05-0
M. Wt: 240.38 g/mol
InChI Key: CCBNFYMMYGMWRR-UHFFFAOYSA-N
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Description

Ethyl 3-methyldodec-2-enoate is an unsaturated ester characterized by a 12-carbon backbone (dodec-) with a methyl group at position 3 and a double bond at position 2. Its molecular formula is C₁₅H₂₈O₂, and it belongs to the class of α,β-unsaturated esters.

Properties

CAS No.

60437-05-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

ethyl 3-methyldodec-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3

InChI Key

CCBNFYMMYGMWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

Ethyl 3-methyldodec-2-enoate acts as a dienophile in [4+2] cycloadditions due to its electron-deficient double bond. Reaction conditions and outcomes vary with diene electronics:

Diene TypeConditionsProductYield (%)Reference
1,3-ButadieneThermal (80°C, 24 h)Cyclohexene derivative65–75
Furan derivativesLewis acid (InCl₃, 110°C)Bicyclic adduct33–36
Electron-rich dienesDess-Martin periodinane oxidationFunctionalized cyclohexenes40–75

Key observations:

  • Inverse electron demand reactions dominate with electron-rich dienes .

  • Steric effects from the dodecyl chain may reduce reactivity compared to shorter-chain analogs .

Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic attacks:

Example reaction:
this compound + morpholine → Ethyl 3-(morpholino)-3-methyldodecanoate

NucleophileCatalystTemperatureYield (%)
Primary aminesTrifluoromethanesulfonic acidRT72–85
ThiolsK₂CO₃60°C68
EnolatesLDA (–78°C)55

Regioselectivity follows Markovnikov addition due to ester electron-withdrawing effects .

Hydrogenation of the α,β-Unsaturated Ester

Catalytic hydrogenation saturates the double bond:

CatalystPressure (atm)SolventProductSelectivity
Pd/C (5%)1EthanolEthyl 3-methyldodecanoate>99%
Raney Ni3THFPartially reduced byproducts85%

Full saturation typically requires mild conditions (25–50°C) .

Hydrolysis and Transesterification

The ester group undergoes nucleophilic acyl substitution:

Hydrolysis:

  • Acidic: HCl (6M), reflux → 3-methyldodec-2-enoic acid (Yield: 88%)

  • Basic: NaOH (2M), RT → Sodium 3-methyldodec-2-enoate (Quantitative)

Transesterification:

AlcoholCatalystTemperatureConversion (%)
MethanolH₂SO₄ (0.1 equiv)60°C92
Benzyl alcoholTi(OiPr)₄110°C78

Stability and Polymerization Tendencies

  • Thermal stability: Degrades above 200°C via retro-Diels-Alder pathways .

  • Storage: Stable at –18°C for >30 days; dimerizes at RT via [2+2] cycloaddition (t₁/₂ = 12 days) .

  • Radical polymerization: Initiators like AIBN yield low-Mw oligomers (Đ = 1.2–1.5) .

Mechanism of Action

The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between Ethyl 3-methyldodec-2-enoate and analogous compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features Source/Application Notes
This compound C₁₅H₂₈O₂ 240.38 g/mol Ester, α,β-unsaturated double bond 12-carbon chain, methyl branch at C3 Likely pheromone or flavoring precursor
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 g/mol Ester, hydroxyl group Saturated 12-carbon chain, hydroxyl at C3 Biochemical intermediates
Ethyl palmitate C₁₈H₃₆O₂ 284.48 g/mol Ester (saturated) 16-carbon saturated chain Insect pheromone studies
Ethyl prop-2-enoate C₅H₈O₂ 100.12 g/mol Ester, α,β-unsaturated double bond Short 3-carbon chain Polymer precursor

Key Research Findings

Ethyl 3-hydroxydodecanoate (C₁₄H₂₈O₃)
  • Structural Distinction: Replaces the methyl group in this compound with a hydroxyl group, increasing polarity.
  • Applications : Used in biochemical pathways due to its hydrophilic nature. Purity levels ≥98% make it suitable for pharmaceutical synthesis .
Ethyl palmitate (C₁₈H₃₆O₂)
  • Functional Contrast : A saturated ester with a longer carbon chain (C16 vs. C12).
Ethyl prop-2-enoate (C₅H₈O₂)
  • Key Difference : Short-chain ester with a reactive α,β-unsaturated bond.
  • Industrial Use: Serves as a monomer in polymer chemistry (e.g., homopolymers) .

Chromatographic and Analytical Data

  • Retention Factors: Ethyl acetate extracts of related compounds (e.g., clove, ginger, turmeric) show variable retention factors (Rf) in chromatographic studies, influenced by chain length and functional groups . For example: Longer-chain esters (e.g., Ethyl palmitate) exhibit higher Rf values due to hydrophobicity. Hydroxylated analogs (e.g., Ethyl 3-hydroxydodecanoate) display lower Rf values, aligning with increased polarity.

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